1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)-
Overview
Description
1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- is a diaminosilane compound characterized by the presence of a propyl spacer between two amino groups and a trimethoxysilyl group. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- can be synthesized through a reaction involving 1,3-propanediamine and 3-(trimethoxysilyl)propyl chloride. The reaction typically occurs in the presence of a suitable solvent, such as toluene, and a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the trimethoxysilyl group.
Industrial Production Methods
In industrial settings, the synthesis of 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: Silanol derivatives.
Condensation: Polymeric siloxanes.
Substitution: Substituted amines or amides.
Scientific Research Applications
1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensor development.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of coatings, sealants, and adhesives due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to act as a crosslinking agent, enhancing the mechanical properties and stability of the materials it is incorporated into. The amino groups can also interact with various molecular targets, facilitating the functionalization of surfaces and biomolecules.
Comparison with Similar Compounds
1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- can be compared with other similar compounds, such as:
N-(3-(trimethoxysilyl)propyl)ethylenediamine: This compound has an ethylene spacer instead of a propyl spacer, which affects its reactivity and the properties of the materials it forms.
[3-(N,N-Dimethylamino)propyl]trimethoxysilane: This compound has a dimethylamino group instead of a primary amino group, influencing its nucleophilicity and the types of reactions it undergoes.
The unique propyl spacer in 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- provides distinct advantages in terms of flexibility and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
N'-(3-trimethoxysilylpropyl)propane-1,3-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N2O3Si/c1-12-15(13-2,14-3)9-5-8-11-7-4-6-10/h11H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYDVGGHRWMVQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNCCCN)(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24N2O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179823 | |
Record name | 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25147-91-5 | |
Record name | 3-[(3-Aminopropyl)amino]propyl trimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25147-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025147915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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